molecular formula C15H15NO2 B1605256 2-Amino-1-phenylethyl=benzoate CAS No. 67031-54-3

2-Amino-1-phenylethyl=benzoate

Cat. No.: B1605256
CAS No.: 67031-54-3
M. Wt: 241.28 g/mol
InChI Key: JFWCBGMWRXJFDF-UHFFFAOYSA-N
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Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-1-phenylethyl=benzoate can be synthesized through a series of chemical reactions involving the benzoylation of 2-phenylethylamine. The specific reaction conditions and reagents used in the synthesis include:

Industrial Production Methods

While detailed industrial production methods for trichophydine are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve the preparation of 2-phenylethylamine, followed by benzoylation and purification.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-phenylethyl=benzoate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate or chromium tr

Properties

IUPAC Name

(2-amino-1-phenylethyl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c16-11-14(12-7-3-1-4-8-12)18-15(17)13-9-5-2-6-10-13/h1-10,14H,11,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWCBGMWRXJFDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN)OC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80985927
Record name 2-Amino-1-phenylethyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80985927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67031-54-3
Record name Benzoic acid, 2-amino-1-phenylethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067031543
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-1-phenylethyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80985927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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